N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylpyridine-4-carboxamide
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Overview
Description
“N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylpyridine-4-carboxamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . It has been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazoles can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A simple trituration method for the synthesis of 2-substituted benzothiazoles derived from N-protected amino acids and 2-aminothiophenol using molecular iodine as a mild Lewis acid catalyst has been proposed .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be monitored by thin-layer chromatography (TLC) on silica gel with chloroform as the mobile phase .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Mechanism of Action
Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-10(15-19-12-5-3-4-6-13(12)22-15)20(2)16(21)11-7-8-18-14(17)9-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZBMCFMLBZNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)N(C)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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